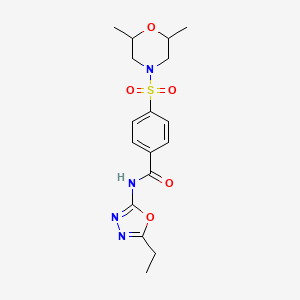

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small-molecule compound belonging to the 1,3,4-oxadiazole class. Its structure features a benzamide core substituted with a sulfonylated 2,6-dimethylmorpholine moiety and a 5-ethyl-1,3,4-oxadiazol-2-yl group. The compound’s design integrates sulfonamide and oxadiazole pharmacophores, which are associated with diverse biological activities, including antimicrobial and enzyme-inhibitory properties.

Properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5S/c1-4-15-19-20-17(26-15)18-16(22)13-5-7-14(8-6-13)27(23,24)21-9-11(2)25-12(3)10-21/h5-8,11-12H,4,9-10H2,1-3H3,(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNFONMCKQFXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the 2,6-dimethylmorpholino group and the 5-ethyl-1,3,4-oxadiazol-2-yl group requires specific reagents and conditions. Commonly used reagents include sulfonyl chlorides, amines, and oxadiazole precursors. The reactions are often carried out under controlled temperatures and may require catalysts to proceed efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

-

Neuroprotective Effects :

- Recent studies have demonstrated that compounds containing oxadiazole moieties can enhance cognitive functions and memory in models of Alzheimer's disease. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results in ameliorating cognitive deficits induced by neurotoxins like scopolamine and amyloid-beta .

- The mechanism involves inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in maintaining cholinergic neurotransmission. This dual inhibition is advantageous for treating Alzheimer's disease as it may provide a disease-modifying effect rather than merely symptomatic relief .

-

Antimicrobial Properties :

- The sulfonamide structure is known for its antimicrobial activity. Compounds with this scaffold have been investigated for their ability to inhibit bacterial growth by targeting folate synthesis pathways.

- In vitro studies have shown that related compounds exhibit significant antibacterial activity against various strains, suggesting that 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide may possess similar properties.

Neuroprotection in Alzheimer's Disease Models

A study published in 2023 focused on the neuroprotective effects of oxadiazole derivatives similar to the compound . The researchers utilized behavioral rat models to assess cognitive function improvements following treatment with these compounds. Key findings included:

- Significant reductions in malonaldehyde (MDA) levels and increased antioxidant enzyme activities (superoxide dismutase and catalase) in treated groups.

- Histopathological examinations revealed no neuronal damage in treated animals, indicating safety alongside efficacy .

Antimicrobial Efficacy

Another investigation assessed the antimicrobial potential of sulfonamide-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated:

- Compounds exhibited varying degrees of inhibition against tested bacterial strains.

- Structure-activity relationship studies suggested that modifications to the sulfonamide group could enhance antimicrobial potency.

Mechanism of Action

The mechanism of action of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 923095-06-1)

- Key Features: Sulfonamide group: 2,6-dimethylmorpholino-sulfonyl. Oxadiazole substituent: 5-(3,4-dimethylphenyl). Molecular formula: C₂₃H₂₆N₄O₅S. Molecular weight: 470.5 g/mol.

Comparative Analysis

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Key Observations

Substituent Impact on Activity: Bulkier sulfonamide groups (e.g., benzyl(methyl) in LMM5) correlate with stronger antifungal activity but may increase cytotoxicity.

Oxadiazole Modifications :

- Hydrophobic substituents (e.g., 3,4-dimethylphenyl in CAS 923095-06-1) may enhance membrane permeability compared to the smaller ethyl group in the target compound .

- Heterocyclic substituents (e.g., furan-2-yl in LMM11) reduce molecular weight and improve solubility but may compromise target affinity .

Research Implications and Limitations

- Gaps in Data : Direct biological data for the target compound are absent; inferences rely on structural analogs.

- Synthetic Challenges: The 2,6-dimethylmorpholino-sulfonyl group may complicate synthesis due to steric hindrance, as seen in crystallographic studies requiring advanced software like SHELXL .

- Future Directions : Comparative in vitro assays against Trr1 and fungal strains are critical to validate the target compound’s efficacy relative to LMM5/LMM11.

Notes

- Structural analogs highlight the importance of substituent optimization for balancing activity and toxicity.

- The 2,6-dimethylmorpholino group’s role in enzyme binding (e.g., Trr1) warrants molecular docking studies.

- Lack of solubility and stability data for the target compound limits a comprehensive comparison.

Biological Activity

The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a morpholine ring and an oxadiazole moiety suggests diverse interactions with biological targets, potentially leading to various pharmacological effects.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O3S |

| Molecular Weight | 392.48 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Antitumor Activity

Recent studies have indicated that compounds containing oxadiazole and benzamide structures exhibit significant antitumor properties. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines by inhibiting proliferation and inducing apoptosis.

In a study evaluating the antitumor activity of similar compounds, it was found that certain derivatives had IC50 values in the low micromolar range against several cancer cell lines. For example:

- Compound A : IC50 = 6.26 ± 0.33 μM (HCC827)

- Compound B : IC50 = 6.48 ± 0.11 μM (NCI-H358)

These results suggest that the incorporation of the oxadiazole moiety may enhance the antitumor efficacy of the parent benzamide structure .

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Research on related benzamide derivatives demonstrated significant antifungal effects against pathogens such as Botrytis cinerea and Fusarium graminearum. For instance:

- Compound C : 84.4% inhibition at 100 mg/L against Botrytis cinerea.

This suggests that similar derivatives could be effective in treating fungal infections .

The proposed mechanism for the antitumor activity involves interaction with DNA, where compounds bind to the minor groove, disrupting replication and transcription processes. This binding affinity is critical for their cytotoxic effects on tumor cells .

Study 1: Antitumor Efficacy in Vivo

A case study evaluated the in vivo efficacy of a related compound in a xenograft model of breast cancer. The compound significantly reduced tumor growth compared to controls and exhibited minimal toxicity to normal tissues.

Study 2: Antifungal Activity Assessment

In another study focusing on antifungal properties, a series of oxadiazole-based benzamides were tested against multiple fungal strains. The results indicated that modifications to the side chains could enhance antifungal efficacy without increasing toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.